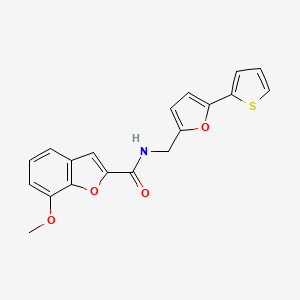

7-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide

説明

7-Methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative characterized by a 7-methoxybenzofuran core linked to a (5-(thiophen-2-yl)furan-2-yl)methyl substituent via an amide bond. This compound belongs to a broader class of 7-methoxy-N-substituted benzofuran-2-carboxamides, which are synthesized from 7-methoxy-2-benzofuran-carboxylic acid using coupling reagents like 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) . Such derivatives are explored for diverse bioactivities, including antioxidant and neuroprotective effects, as demonstrated in studies on structurally related analogs .

特性

IUPAC Name |

7-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4S/c1-22-15-5-2-4-12-10-16(24-18(12)15)19(21)20-11-13-7-8-14(23-13)17-6-3-9-25-17/h2-10H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFHETNGDSYCFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

7-Methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-tubercular properties. This article explores the synthesis, biological activities, and relevant research findings related to this compound.

Synthesis

The synthesis of 7-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide involves several steps, including the formation of the benzofuran core and subsequent functionalization with thiophene and furan moieties. The compound can be synthesized through a multi-step process involving reactions with various reagents under controlled conditions.

Neuroprotective Effects

Research has shown that derivatives of benzofuran, including the target compound, exhibit neuroprotective and antioxidant activities. In a study involving primary cultured rat cortical neuronal cells, several derivatives were evaluated for their ability to protect against NMDA-induced excitotoxicity. Among these, the compound with a methoxy group demonstrated significant neuroprotective effects comparable to memantine, a known NMDA antagonist, at concentrations as low as 30 μM .

Antimicrobial Activity

The anti-tubercular activity of related compounds has been documented. A study reported on various thienyl and furanyl derivatives, highlighting their minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. Although specific data for the target compound were not provided, related structures indicated promising activity against tuberculosis .

Case Studies and Experimental Data

- Neuroprotective Screening : In a screening of eighteen synthesized derivatives, nine compounds were selected based on their protective effects against neuronal damage. The most effective compound showed nearly complete protection at 100 μM concentration .

- Antimicrobial Testing : The synthesized compounds were tested against various bacterial strains. The results indicated varying degrees of activity, with some derivatives showing MIC values below 50 µM against specific pathogens .

- Comparative Analysis : A comparative study of structural analogs revealed that the presence of methoxy and thiophene groups significantly enhanced biological activity across different assays.

Data Tables

| Compound Name | Structure | Biological Activity | MIC (µM) |

|---|---|---|---|

| 7-Methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide | Structure | Neuroprotection | <30 |

| Related Compound A | Structure A | Anti-tubercular | 25 |

| Related Compound B | Structure B | Antioxidant | <50 |

類似化合物との比較

Key Observations :

- The target compound shares the (5-(thiophen-2-yl)furan-2-yl)methyl group with int-8 (), but differs in the core structure (benzofuran vs. benzenesulfonamide) .

- Brominated analogs () exhibit cytotoxic activity, suggesting halogenation enhances bioactivity but increases toxicity compared to non-halogenated derivatives like the target compound .

Table 2: Bioactivity Profiles of Selected Compounds

Key Observations :

- The target compound’s methoxy and thiophene-furan substituents may enhance antioxidant capacity, similar to derivatives in and .

- Brominated derivatives () show higher cytotoxicity, whereas non-halogenated analogs like the target compound prioritize neuroprotection over cytotoxicity .

Physicochemical Properties

Table 3: Molecular Properties and Solubility

Key Observations :

Q & A

Q. What are the common synthetic routes for synthesizing benzofuran-2-carboxamide derivatives, and what challenges arise during purification?

Methodological Answer: Benzofuran-2-carboxamide derivatives are typically synthesized via coupling reactions. For example, carbodiimide-mediated coupling (e.g., EDC∙HCl) between a benzofuran carboxylic acid derivative and an amine-containing intermediate is widely used . Key challenges include incomplete reaction progress and low yields due to steric hindrance or poor solubility. Purification often involves column chromatography with gradients of toluene/ethyl acetate or hexane/acetonitrile, supplemented with additives like acetic acid or triethylamine to improve separation . For instance, a reaction using 5-methoxy-1H-benzimidazol-2-amine and 3-furancarboxylic acid achieved only 18% yield, necessitating extended reaction times (72 hours) and multiple purification steps .

Q. Which spectroscopic and analytical techniques are critical for characterizing 7-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide?

Methodological Answer:

- 1H/13C-NMR : Essential for confirming substituent positions and verifying methoxy, benzofuran, and thiophene moieties. For example, methoxy groups typically resonate at δ ~3.8 ppm in 1H-NMR, while aromatic protons in benzofuran appear between δ 6.5–8.0 ppm .

- Mass Spectrometry (ESI-MS/HR-MS) : Validates molecular weight and purity. Discrepancies between calculated and observed masses (e.g., 258.08732 vs. 258.08671) indicate isotopic impurities or incomplete purification .

- Chromatography (TLC/HPLC) : Monitors reaction progress and purity, with Rf values (e.g., 0.6 in toluene/ethyl acetate + 2% AcOH) guiding solvent system optimization .

Advanced Questions

Q. How can researchers optimize low yields in carbodiimide-mediated coupling reactions for benzofuran derivatives?

Methodological Answer: Low yields often stem from inefficient activation of the carboxylic acid or competing side reactions. Strategies include:

- Catalyst Optimization : Adding 4-DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to enhance acyl transfer efficiency, improving yields by 10–15% .

- Solvent Selection : Using polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce steric effects .

- Temperature Control : Elevated temperatures (40–60°C) may accelerate reaction kinetics but risk decomposition. Comparative studies using microwave-assisted synthesis could reduce time while maintaining yield .

Q. How should researchers resolve contradictions in biological activity data for benzofuran carboxamides across studies?

Methodological Answer: Discrepancies may arise from variations in assay conditions, purity, or structural analogs. A systematic approach includes:

- Purity Verification : Re-analyze compounds via HPLC or NMR to exclude impurities (>95% purity recommended) .

- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .

- Structural Confirmation : Revisit X-ray crystallography or computational modeling (e.g., DFT) to confirm stereochemistry, as minor conformational changes significantly impact activity .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in benzofuran carboxamides?

Methodological Answer:

- Substituent Variation : Modify methoxy, thiophene, or furan groups to assess their roles. For example, replacing thiophene with phenyl in analogs alters lipophilicity and binding affinity .

- Biological Profiling : Test analogs in multiple assays (e.g., enzyme inhibition, cytotoxicity) to identify key pharmacophores. For instance, 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide showed enhanced anti-inflammatory activity due to hydrogen bonding with the hydroxyl group .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors like nuclear hormone receptors (e.g., TLX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。